molecular formula C17H17N5O2 B5752240 N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No. B5752240
M. Wt: 323.35 g/mol
InChI Key: JVAOGXBXIFIXPM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as DMTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTA belongs to the class of tetrazole-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to enhance the activity of GABA receptors, leading to an overall decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to exhibit analgesic properties by reducing the sensitivity of pain receptors. Additionally, N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit anticonvulsant properties by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is its wide range of potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain. N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Finally, there is also potential for N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide to be used as a research tool for the study of the GABAergic system and its role in the regulation of neuronal excitability.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2,5-dimethylphenylamine with 4-chloro-3-nitrophenol to form 2,5-dimethyl-4-nitrophenylamine. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-(2-chloroethoxy)acetic acid to form N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammation.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-6-7-13(2)16(8-12)19-17(23)10-24-15-5-3-4-14(9-15)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAOGXBXIFIXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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